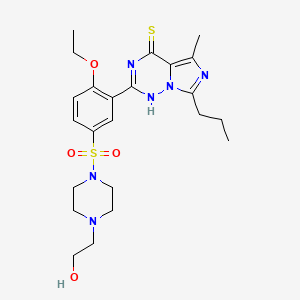

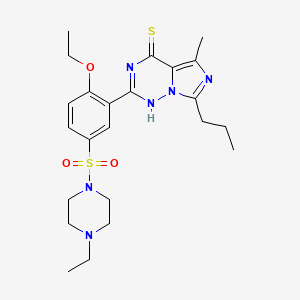

![molecular formula C22H14F3NO3 B590465 1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione CAS No. 1208222-39-2](/img/structure/B590465.png)

1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione” is a chemical compound . It has potential applications in scientific research due to its unique structure. It offers opportunities for studying various properties and exploring its role in medicinal chemistry, materials science, and biological investigations.

Synthesis Analysis

The compound was synthesized by condensation of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione with 4-(4-methoxyphenyl)thiosemicarbazide . The compound was obtained in two separate forms, crystal and amorphous . It was proved by NMR data and X-ray diffraction findings that the crystal form is the Z-isomer and the amorphous form is a mixture of the E- and Z-isomers .Molecular Structure Analysis

The molecular structure of E- and Z-isomer mixture was confirmed by analytical and spectral data (UV, IR, 1 H NMR, HSQC-2D and MS) . The Z-conformer of the compound was characterized by NMR spectroscopy and X-ray single crystal diffraction analysis method (SC-XRD) .Chemical Reactions Analysis

The compound shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Physical And Chemical Properties Analysis

The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the compound . The compound displays various colors from reduced to oxidized states .Scientific Research Applications

Molecular and Crystal Structure Analysis : A study by Karalı (2021) focused on determining the molecular structure and isomers of a related compound, 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione, providing insights into its crystal form and molecular interactions. This research is significant for understanding the physical and chemical properties of similar compounds (Karalı, 2021).

Synthesis and Crystal Structures : Kaynak, Özbey, and Karalı (2013) synthesized novel compounds of 5-trifluoromethoxy-1H-indole-2,3-dione and analyzed their crystal structures, contributing to a deeper understanding of their molecular arrangements and potential applications (Kaynak, Özbey, & Karalı, 2013).

Antituberculosis Activity : Güzel, Karalı, and Salman (2008) explored the antituberculosis activity of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione derivatives, highlighting their potential as inhibitors of Mycobacterium tuberculosis growth. This suggests possible therapeutic applications for these compounds (Güzel, Karalı, & Salman, 2008).

QSAR Study for Antitubercular Agents : Shahlaei, Fassihi, and Nezami (2009) conducted a QSAR study to establish relationships between the molecular structure of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione derivatives and their anti-tubercular activity. This study contributes to the development of more effective antitubercular drugs (Shahlaei, Fassihi, & Nezami, 2009).

Selective Carbonic Anhydrase Inhibitors : Eraslan-Elma et al. (2022) investigated the inhibitory effects of 1H-indole-2,3-dione derivatives on human carbonic anhydrases, showing potential for selective inhibition of certain isoenzymes. This research may have implications in developing targeted therapies for conditions involving these enzymes (Eraslan-Elma et al., 2022).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have a wide range of potential biological activities . They can interact with multiple receptors, making them valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . The unique structure of this compound, with its trifluoromethoxy group and phenylphenylmethyl group, may influence its interaction with its targets.

Biochemical Pathways

Indole derivatives are known to impact a variety of biological pathways, leading to diverse biological activities .

Result of Action

Given the broad biological potential of indole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.

properties

IUPAC Name |

1-[(4-phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO3/c23-22(24,25)29-17-10-11-19-18(12-17)20(27)21(28)26(19)13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBGRXOPAXZSER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OC(F)(F)F)C(=O)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)

![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)

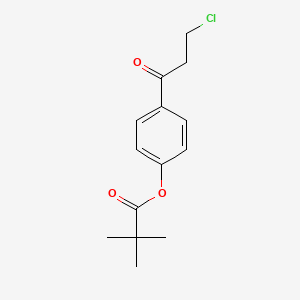

![4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol](/img/structure/B590388.png)

![Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine](/img/structure/B590398.png)

![4-[3-(4-Hydroxyphenylethylamino)butyl]phenol](/img/structure/B590400.png)